molecular formula C16H20N4O2S B11251669 4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide

Cat. No.: B11251669
M. Wt: 332.4 g/mol
InChI Key: XFIKPVDASASHKG-UHFFFAOYSA-N
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Description

4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is a heterocyclic compound that combines a triazole ring and a thiadiazine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method involves the condensation of 4-butoxybenzoic acid with a triazole-thiadiazine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase enzymes.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiadiazine rings play a crucial role in the binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-butoxy-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide

InChI

InChI=1S/C16H20N4O2S/c1-2-3-10-22-13-7-5-12(6-8-13)14(21)17-15-18-19-16-20(15)9-4-11-23-16/h5-8H,2-4,9-11H2,1H3,(H,17,18,21)

InChI Key

XFIKPVDASASHKG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C3N2CCCS3

Origin of Product

United States

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